molecular formula C23H19FN2O4 B13469256 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid

Cat. No.: B13469256
M. Wt: 406.4 g/mol
InChI Key: BDSWTWSIHCKZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid is a synthetic amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a propanoic acid backbone, and a 2-fluoropyridin-4-yl substituent. The Fmoc group (C₁₅H₁₁O₂) is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoropyridin-4-yl)propanoic acid

InChI

InChI=1S/C23H19FN2O4/c24-21-12-14(9-10-25-21)11-20(22(27)28)26-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,26,29)(H,27,28)

InChI Key

BDSWTWSIHCKZQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=NC=C4)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the propanoic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate binding to proteins and enzymes, while the fluoropyridinyl group can enhance the compound’s reactivity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound : 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid 2-fluoropyridin-4-yl C₂₃H₁₇FN₂O₄ ~404* Potential antiviral activity (inferred from analogs); moderate lipophilicity due to fluorine N/A (Inferred)
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid 2-(trifluoromethyl)pyridin-4-yl C₂₄H₁₉F₃N₂O₄ 456.41 Higher lipophilicity (CF₃ group); possible enhanced metabolic stability
3-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid 4-chlorophenyl C₂₄H₂₀ClNO₄ 421.87 Increased steric bulk and electron-withdrawing effects (Cl); used in peptide synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 Enhanced lipophilicity (methyl group); 99.76% purity (HPLC); research use only
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic Acid 4-fluorobenzyl Not provided ~435 (estimated) Altered spatial arrangement (benzyl group); potential medicinal chemistry applications
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-chloro-4-(trifluoromethyl)phenyl C₂₉H₂₄ClF₃N₂O₄ ~573 (estimated) Dual halogen/CF₃ substituents; high steric and electronic modulation

*Calculated based on structural similarity to .

Key Comparisons:

In contrast, the trifluoromethyl group in ’s compound increases lipophilicity and metabolic stability . Halogen Variations: Chlorine () provides greater steric bulk and a stronger electron-withdrawing effect than fluorine, which may influence binding affinity in enzyme inhibition .

Stereochemistry :

  • The (S)-configuration in ’s compound ensures enantioselective interactions, critical in drug design. The target compound’s stereochemistry is unspecified, but racemic mixtures could complicate therapeutic applications .

Applications: Antiviral Activity: Analogs in with cyclohexylmethylamino-phenyl groups demonstrate HIV-1 entry inhibition, suggesting the fluoropyridine substituent in the target compound may similarly modulate viral protein interactions . Peptide Synthesis: Fmoc-protected compounds like ’s 4-chlorophenyl derivative are standard in solid-phase peptide synthesis, where substituent polarity affects resin compatibility .

Physical Properties :

  • Purity and Stability : ’s compound has 99.76% HPLC purity and stable storage at -20°C, indicating rigorous quality control. The target compound’s stability may vary due to the fluoropyridine group’s sensitivity to hydrolysis .

Research Findings and Implications

  • Synthetic Challenges : Introducing fluorine or CF₃ groups (as in ) requires specialized reagents (e.g., Selectfluor® or trifluoromethylation agents), increasing synthesis complexity compared to chlorinated analogs .
  • Biological Relevance : Fluorinated pyridines (target compound) may offer improved blood-brain barrier penetration compared to bulkier substituents like benzyl (), making them candidates for central nervous system-targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.